molecular formula C22H25N5O3 B2822356 6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione CAS No. 878732-14-0

6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2822356
M. Wt: 407.474
InChI Key: XCIRWOHDPZGNMU-UHFFFAOYSA-N
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Description

The compound “6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione” is a complex organic molecule that contains several functional groups and rings, including an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Molecular Structure Analysis

The molecular formula of the compound is C21H23N5O3. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The rest of the structure would need to be determined through techniques such as NMR or X-ray crystallography.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Properties

The compound 6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione belongs to a class of mesoionic purinone analogs. Research in this area has focused on the synthesis and properties of these compounds. For instance, Coburn and Taylor (1982) reported on the preparation of mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, which are analogs of purine-2,8-dione, from 4-amino-l-methylpyrimidin-6-ones. These analogs predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions (Coburn & Taylor, 1982).

Pharmacological Evaluation

In pharmacological contexts, derivatives of imidazo[2,1-f]purine-2,4-dione, closely related to the compound , have been synthesized and evaluated. Zagórska et al. (2009) synthesized a series of N-8-arylpiperazinylpropyl derivatives and amide derivatives of dimethyl-imidazo[2,1-f]purine-2,4-diones. These compounds were potent ligands for the 5-HT(1A) receptor and exhibited anxiolytic-like and antidepressant-like activities in preclinical studies (Zagórska et al., 2009).

Luminescence Sensing Applications

In the field of materials science, especially in luminescence sensing, derivatives of dimethylphenyl imidazole have been utilized. Shi et al. (2015) synthesized lanthanide(III)-organic frameworks with dimethylphenyl imidazole dicarboxylate. These frameworks showed potential as fluorescence sensors for benzaldehyde-based derivatives, due to their characteristic sharp emission bands (Shi et al., 2015).

Catalysis and Synthesis

Additionally, imidazole derivatives have been used as precursors in catalysis. For instance, Hintermann (2007) reported the synthesis of 1,3-diaryl-imidazolium chlorides, which are precursors to N-heterocyclic carbene ligands and catalysts. These compounds were synthesized in high yields by reacting 1,4-diaryl-1, 4-diazabutadienes with paraformaldehyde and chlorotrimethylsilane (Hintermann, 2007).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further developed as a drug .

properties

IUPAC Name

6-(2,3-dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-11-9-8-10-17(12(11)2)25-13(3)14(4)26-18-19(23-21(25)26)24(7)22(30)27(20(18)29)15(5)16(6)28/h8-10,15H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIRWOHDPZGNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C(C)C(=O)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione

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